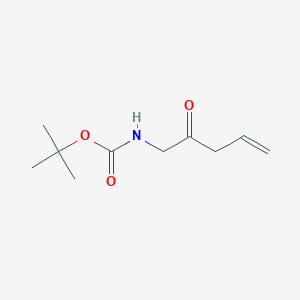
1-(tert-Butoxycarbonylamino)-4-pentene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonylamino)-4-pentene-2-one, commonly known as Boc-aminopentenone, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and commonly used in organic synthesis.
Mécanisme D'action
The mechanism of action of Boc-aminopentenone is not fully understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition with various nucleophiles such as amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
Boc-aminopentenone has no known biochemical or physiological effects in living organisms. It is used solely as a research chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-aminopentenone in lab experiments include its high purity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the use of Boc-aminopentenone in scientific research. One direction is the development of new synthetic methodologies using Boc-aminopentenone as a building block. Another direction is the synthesis of new biologically active molecules using Boc-aminopentenone as a precursor. Additionally, the development of new chiral auxiliaries and ligands using Boc-aminopentenone is an area of future research.
Méthodes De Synthèse
The synthesis of Boc-aminopentenone involves the reaction of tert-butyl carbamate with 4-penten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to form the final product.
Applications De Recherche Scientifique
Boc-aminopentenone is commonly used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. It is also used as a precursor for the synthesis of chiral auxiliaries and ligands.
Propriétés
Numéro CAS |
121505-97-3 |
|---|---|
Nom du produit |
1-(tert-Butoxycarbonylamino)-4-pentene-2-one |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
Clé InChI |
PDOPATKJWSJPBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)CC=C |
Synonymes |
Carbamic acid, (2-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



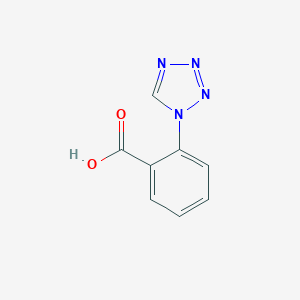
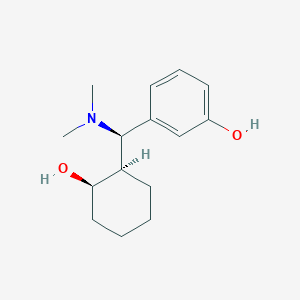

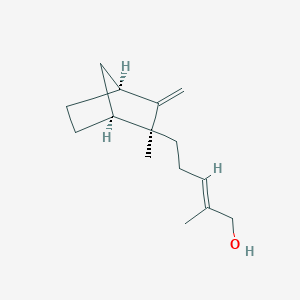
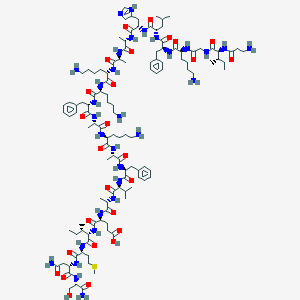
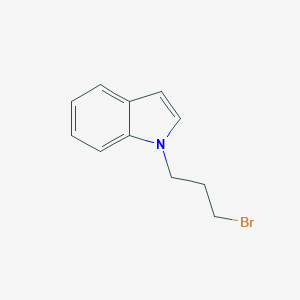
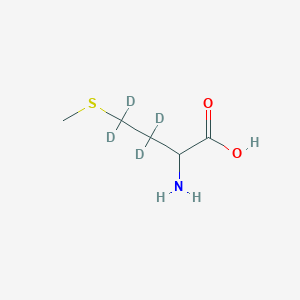
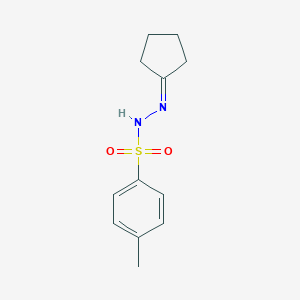
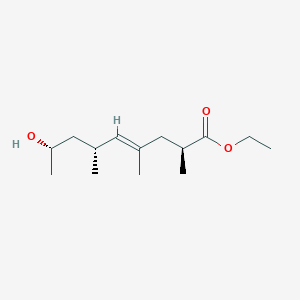

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

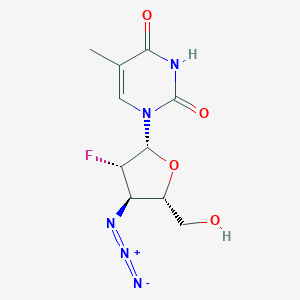
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)